molecular formula C9H5ClFN3OS B2910929 N-(5-chloro-1,3-thiazol-2-yl)-2-fluoropyridine-4-carboxamide CAS No. 1384667-09-7

N-(5-chloro-1,3-thiazol-2-yl)-2-fluoropyridine-4-carboxamide

Cat. No.: B2910929
CAS No.: 1384667-09-7
M. Wt: 257.67
InChI Key: XSUFNKCIZUDILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-1,3-thiazol-2-yl)-2-fluoropyridine-4-carboxamide is a synthetic organic compound characterized by the presence of a thiazole ring, a pyridine ring, and functional groups such as chlorine and fluorine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-1,3-thiazol-2-yl)-2-fluoropyridine-4-carboxamide typically involves the reaction of 5-chloro-1,3-thiazole-2-amine with 2-fluoropyridine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-1,3-thiazol-2-yl)-2-fluoropyridine-4-carboxamide can undergo various chemical reactions including:

    Substitution Reactions: The chlorine atom on the thiazole ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as DMF (dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while oxidation and reduction can lead to different functionalized thiazole or pyridine derivatives.

Scientific Research Applications

N-(5-chloro-1,3-thiazol-2-yl)-2-fluoropyridine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial or fungal infections.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-1,3-thiazol-2-yl)-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
  • 2-(5-chloro-1,3-thiazol-2-yl)acetonitrile
  • (5-chloro-1,3-thiazol-2-yl)methanol

Uniqueness

N-(5-chloro-1,3-thiazol-2-yl)-2-fluoropyridine-4-carboxamide is unique due to the presence of both a thiazole and a pyridine ring, which can confer distinct electronic and steric properties

Properties

IUPAC Name

N-(5-chloro-1,3-thiazol-2-yl)-2-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN3OS/c10-6-4-13-9(16-6)14-8(15)5-1-2-12-7(11)3-5/h1-4H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUFNKCIZUDILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)NC2=NC=C(S2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.